(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid
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Overview
Description
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a dimethylamino group, a fluorophenyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a fluorophenyl compound with a suitable dimethylamino precursor under controlled conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the fluorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(dimethylamino)-3-(2-chlorophenyl)propanoic acid
- (2R)-2-(dimethylamino)-3-(2-bromophenyl)propanoic acid
- (2R)-2-(dimethylamino)-3-(2-methylphenyl)propanoic acid
Uniqueness
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
2742623-92-1 |
---|---|
Molecular Formula |
C11H14FNO2 |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
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